![molecular formula C15H10BrF3N2 B14177180 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole CAS No. 860007-81-4](/img/structure/B14177180.png)
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole is a synthetic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 1-[4-(trifluoromethyl)phenyl]-1H-indazole, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole core or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole, while oxidation with potassium permanganate can lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenyl derivatives: Compounds like 4-(Bromomethyl)phenylboronic acid and 4-(Bromomethyl)phenyl isocyanate share similar reactivity due to the presence of the bromomethyl group.
Trifluoromethyl-substituted indazoles: Compounds such as 1-[4-(trifluoromethyl)phenyl]-1H-indazole and 4-(trifluoromethyl)-1H-indazole exhibit similar electronic properties due to the trifluoromethyl group.
Uniqueness
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole is unique due to the combination of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability
Properties
CAS No. |
860007-81-4 |
|---|---|
Molecular Formula |
C15H10BrF3N2 |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
4-(bromomethyl)-1-[4-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C15H10BrF3N2/c16-8-10-2-1-3-14-13(10)9-20-21(14)12-6-4-11(5-7-12)15(17,18)19/h1-7,9H,8H2 |
InChI Key |
ZLLLVQSEJAVVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
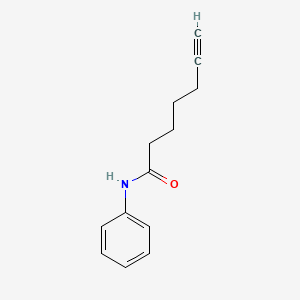
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
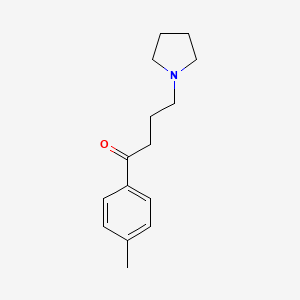
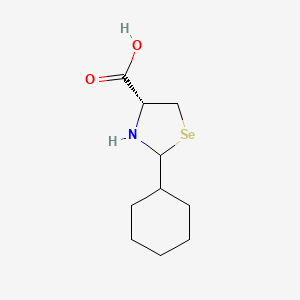
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
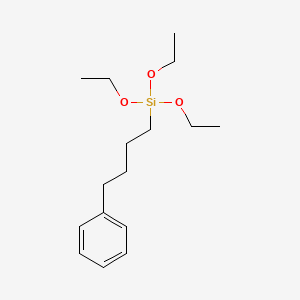
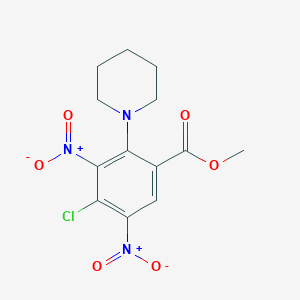
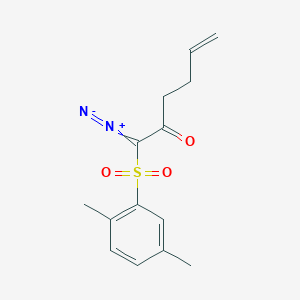
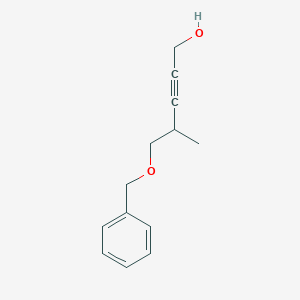
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)

